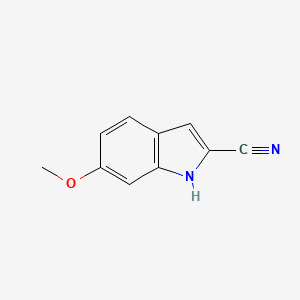

6-Methoxy-1H-indole-2-carbonitrile

Description

BenchChem offers high-quality 6-Methoxy-1H-indole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPULPTZBLJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methoxy-1H-indole-2-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals with wide-ranging biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile template for the design of novel therapeutic agents.[2][3][4][5] The functionalization of the indole nucleus allows for the fine-tuning of its pharmacological profile.

This guide focuses on a specific and highly valuable derivative: 6-Methoxy-1H-indole-2-carbonitrile . The introduction of a methoxy group at the 6-position and a nitrile group at the 2-position imparts unique electronic properties and synthetic handles, making it a crucial building block in drug discovery. The 2-cyanoindole moiety is a precursor for various indole-fused polycycles and other substituted indoles that exhibit a wide range of biological activities, including acting as adrenergic antagonists.[1] The methoxy group, an electron-donating substituent, enhances the reactivity of the indole ring system and is a common feature in many biologically active natural products.

This document provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of 6-methoxy-1H-indole-2-carbonitrile, intended to serve as a resource for professionals engaged in organic synthesis and pharmaceutical research.

Chemical Structure and Physicochemical Properties

6-Methoxy-1H-indole-2-carbonitrile is a solid, often appearing as a yellow substance.[1] Its core structure consists of the indole bicyclic system with a methoxy (-OCH₃) group attached to the C6 position of the benzene ring and a nitrile (-C≡N) group at the C2 position of the pyrrole ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | Calculated |

| CAS Number | 119749-37-2 | [1] |

| Appearance | Yellow solid | [1] |

| pKa | 17.22 ± 0.30 (Predicted for 6-methoxyindole) | [6] |

| Solubility | Soluble in solvents like Chloroform (CDCl₃) and Dimethylformamide (DMF) | [1] |

Synthesis and Reactivity

Synthesis

A common route for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. The carboxamide itself can be prepared from the indole-2-carboxylic acid derivative. The synthesis of 6-methoxy-1H-indole-2-carbonitrile can be achieved from 6-methoxy-1H-indole-2-carboxamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[7]

Experimental Protocol: Synthesis of 1H-Indole-2-carbonitriles (General Procedure)

This protocol describes a general method for converting 1H-indole-2-carboxamides to 1H-indole-2-carbonitriles.

-

Dissolve the starting 1H-indole-2-carboxamide (1 equivalent) in a dry solvent such as chloroform (CHCl₃) under an inert atmosphere.

-

Add phosphorus oxychloride (POCl₃) (typically 4 equivalents) to the solution.

-

Reflux the reaction mixture for approximately 3 hours.

-

After cooling, the reaction is carefully quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is purified, often by column chromatography, to yield the desired 1H-indole-2-carbonitrile.[7]

Caption: General synthesis workflow for 6-Methoxy-1H-indole-2-carbonitrile.

Reactivity

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site. The presence of the methoxy group at C6 further activates the benzene ring towards electrophilic attack, while the electron-withdrawing nitrile group at C2 deactivates the pyrrole ring to some extent.

A key reaction for this molecule is electrophilic substitution at the C3 position. For instance, it can be readily iodinated at this position using iodine and a base like potassium hydroxide (KOH) in DMF.[1] This C3-iodo derivative is a highly valuable intermediate. The carbon-iodine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions.[1] This allows for the introduction of a wide range of substituents at the C3 position, providing a powerful strategy for generating molecular diversity in drug discovery programs.[1]

Caption: Reactivity at the C3 position for further functionalization.

Spectroscopic Analysis

The structural elucidation of 6-methoxy-1H-indole-2-carbonitrile is confirmed through various spectroscopic techniques. The data presented here is based on published literature.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the N-H proton of the indole ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.71 | bs | - | 1H, NH |

| 7.52 | d | 8.8 | 1H, Ar-H (H4) |

| 7.13 | d | 1.3 | 1H, Ar-H (H3) |

| 6.88 | dd | 8.8, 2.1 | 1H, Ar-H (H5) |

| 6.83 | d | 1.3 | 1H, Ar-H (H7) |

| 3.86 | s | - | 3H, OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows signals for all ten carbon atoms in the molecule, including the quaternary carbons.

| Chemical Shift (δ) ppm | Assignment |

| 159.7 | C quat (C6) |

| 138.2 | C quat (C7a) |

| 122.9 | Ar-C H (C4) |

| 120.6 | C quat (C3a) |

| 114.9 | Ar-C H (C5) |

| 114.8 | C quat (C≡N) |

| 113.4 | Ar-C H (C7) |

| 104.8 | C quat (C2) |

| 93.8 | C H (C3) |

| 55.7 | OC H₃ |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the iodinated derivative, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, the following data has been reported:

-

HRMS (ESI): calcd. for C₁₀H₈IN₂O (M+H)⁺ 298.96813; found 298.96741.[1]

Applications in Medicinal Chemistry and Drug Discovery

The indole framework is a key building block in the development of new drug candidates.[1] 6-Methoxy-1H-indole-2-carbonitrile is particularly valuable as a starting material and intermediate for several reasons:

-

Versatile Precursor: As demonstrated, it can be functionalized at the C3 position to create large libraries of diverse compounds for high-throughput screening.[1]

-

Bioactive Scaffold: The 2-cyanoindole core is present in molecules with known pharmacological relevance.[1][7]

-

Modulation of Properties: The 6-methoxy group can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The methoxy group can increase lipophilicity and also serve as a potential site for metabolism (O-demethylation), which can be a critical factor in drug design.[8]

Derivatives of methoxy-indoles have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It may be light-sensitive.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Clean mouth with water and seek medical attention.[10]

-

Conclusion

6-Methoxy-1H-indole-2-carbonitrile is a synthetically versatile and pharmaceutically relevant molecule. Its chemical properties are defined by the interplay of the electron-rich indole nucleus, the activating methoxy group, and the synthetically useful nitrile functionality. The well-characterized reactivity, particularly at the C3 position, makes it an ideal scaffold for the development of novel compounds in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this valuable building block in the design and discovery of next-generation therapeutics.

References

-

Al-Ostoot, F. H., Hrizi, A., Cailler, M., Carcenac, Y., & Berteina-Raboin, S. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6653. [Link]

-

Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Yan, K., & Qi, Z. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2798. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(55), 34919-35004. [Link]

-

Tabbi, A., & Ben Hadda, T. (2019). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indoles: Properties, Synthesis and Applications. IntechOpen. [Link]

-

Al-Ostoot, F. H., Hrizi, A., Cailler, M., Carcenac, Y., & Berteina-Raboin, S. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Schmitt, M., et al. (2015). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 143(5), 054302. [Link]

-

Oakwood Chemical. (n.d.). 6-Methoxy-1H-indole-2-carboxylic acid methyl ester. [Link]

-

NIST. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-1h-indole-2-carboxylic acid. Retrieved from [Link]

-

Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]

-

Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-439. [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Methoxy-1H-indole-2-carbonitrile

Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Analysis

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the indole core remains one of the most privileged scaffolds. Specifically, 6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) has emerged as a highly versatile building block. The strategic placement of the electron-donating methoxy group at the C6 position, coupled with the electron-withdrawing carbonitrile group at C2, creates a unique push-pull electronic system [1]. This whitepaper provides an in-depth analysis of its physical properties, spectroscopic characterization, and its critical role as a precursor in cross-coupling reactions and the development of Menin-MLL protein-protein interaction inhibitors.

Physicochemical and Spectroscopic Properties

Understanding the physical properties of 6-Methoxy-1H-indole-2-carbonitrile is paramount for optimizing reaction conditions and predicting its behavior in biological assays. The compound typically presents as a white to yellow solid with a well-defined melting point, which serves as a reliable primary indicator of purity [2].

Quantitative Data Summary

Table 1: Foundational Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 1415047-63-0 | Standard registry identifier for procurement and tracking. |

| Molecular Formula | C₁₀H₈N₂O | Dictates the exact mass for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 172.18 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |

| Appearance | White to yellow solid | Coloration shifts to yellow upon minor oxidation or impurity presence. |

| Melting Point | 98–99 °C | Sharp melting point indicates >98% purity; broadens with solvent trapping [2]. |

| IR (thin film, cm⁻¹) | 3358, 2218, 1628, 1582 | 3358 cm⁻¹ confirms the free N-H; 2218 cm⁻¹ confirms the intact C≡N bond [2]. |

Table 2: ¹H NMR Assignments (500 MHz, CDCl₃)

| Nucleus | Shift (δ, ppm) | Multiplicity (Coupling) | Assignment & Causality |

| ¹H | 8.67 | s, 1H | Indole N-H : Highly deshielded due to ring current and adjacent nitrile. |

| ¹H | 7.52 | d, J = 8.8 Hz, 1H | C4-H : Ortho-coupling with C5-H. |

| ¹H | 7.14 | s, 1H | C3-H : Diagnostic singlet; primary site for electrophilic attack. |

| ¹H | 6.88 | dd, J = 8.8, 2.2 Hz, 1H | C5-H : Meta-coupling with C7-H and ortho-coupling with C4-H. |

| ¹H | 6.82 | s, 1H | C7-H : Shielded by the adjacent electron-donating C6-methoxy group. |

| ¹H | 3.86 | s, 3H | -OCH₃ : Standard methoxy resonance; critical for target binding [2]. |

Structural and Mechanistic Insights

The reactivity of 6-Methoxy-1H-indole-2-carbonitrile is dictated by its localized electron densities. The C3 position of the indole ring is inherently nucleophilic. The presence of the 6-methoxy group enriches the electron density of the aromatic system via resonance, further activating the C3 position toward electrophilic aromatic substitution (e.g., halogenation). Conversely, the C2-carbonitrile group stabilizes the indole anion upon deprotonation, allowing for selective N-alkylation or C3-functionalization without unwanted side reactions.

Synthesis workflow of 6-Methoxy-1H-indole-2-carbonitrile via Pd-catalysis.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and expected observational checkpoints.

Protocol 1: C3-Iodination for Cross-Coupling Precursors

Objective: Synthesize 3-Iodo-6-methoxy-1H-indole-2-carbonitrile, a critical intermediate for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions [1].

Mechanistic Rationale: Base-mediated deprotonation of the indole N-H increases the HOMO energy of the indole core, directing the electrophilic iodine strictly to the C3 position.

Step-by-Step Methodology:

-

Initiation: In an oven-dried flask under an inert argon atmosphere, dissolve 6-Methoxy-1H-indole-2-carbonitrile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Deprotonation: Add Potassium Hydroxide (KOH, 3.6 equiv) in one portion. Stir at room temperature for 30 minutes. Validation Check: The solution will slightly darken, indicating the formation of the indole anion.

-

Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add molecular Iodine (I₂, 1.0 equiv) portion-wise over 10 minutes to control the exothermic halogenation.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quenching (Self-Validating Step): Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Validation Check: The deep purple/brown color of unreacted iodine will immediately dissipate, leaving a pale yellow suspension.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the 3-iodo derivative as a white solid [1].

Applications in Drug Development: Menin-MLL Inhibitors

The 6-Methoxy-1H-indole-2-carbonitrile scaffold has proven highly effective in the optimization of small molecule inhibitors targeting the Menin-MLL protein-protein interaction, a primary driver in MLL-rearranged leukemias [3].

Mechanistic Causality in Drug Design: During structure-based optimization, crystallographic data revealed that the indole core fits deeply into the central cavity of menin. While the unsubstituted indole provides necessary hydrophobic contacts, the introduction of the 6-methoxy group yields a profound thermodynamic advantage. The oxygen atom of the methoxy group acts as a precise hydrogen bond acceptor, forming a critical intermolecular interaction with the side chain of Glu366 in the menin binding pocket. This single atomic modification results in a ~2.6-fold improvement in inhibitory activity compared to the unsubstituted analog, demonstrating the immense value of this specific functionalized building block [3].

Functionalization pathway of the scaffold for Menin-MLL inhibitor development.

References

-

Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(17), 5287. Available at:[Link]

-

"Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations by Aromatization and Dearomatization." Scholaris.ca / University of Toronto TSpace. Available at: [Link]

-

Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2015). "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL." Journal of Medicinal Chemistry, 58(6), 2758-2778. Available at:[Link]

Pharmacological Profiling and Biological Activity of 6-Methoxy Substituted Indoles

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Among its derivatives, 6-methoxy substituted indoles have emerged as highly versatile pharmacophores. The strategic placement of a methoxy group at the C-6 position fundamentally alters the electronic and steric landscape of the indole ring, unlocking potent biological activities across diverse therapeutic areas, including neurology, oncology, and infectious diseases. This technical whitepaper synthesizes the structure-activity relationships (SAR), mechanisms of action, and self-validating experimental methodologies critical for the development of 6-methoxyindole-based therapeutics.

Chemical Rationale: The 6-Methoxy Advantage

The presence of a methoxy group (–OCH₃) at the 6-position of the indole ring acts as a crucial functional handle[1]. It influences the electronic properties of the indole core through resonance (+M effect), increasing electron density, particularly at the C-3 position, which facilitates electrophilic substitution during synthesis[1]. Furthermore, the methoxy group enhances the compound's lipophilicity, a critical parameter for traversing biological membranes and optimizing interactions with hydrophobic pockets in target receptors (e.g., the colchicine-binding site of tubulin or the MT1/MT2 melatonin receptors)[2].

Key structure-activity relationships (SAR) for 6-methoxyindole derivatives.

Core Biological Activities & Mechanisms of Action

Neurological Applications: Melatonin Receptor Modulation

Endogenous melatonin relies heavily on its 5-methoxy group for receptor affinity. However, structural optimization studies have demonstrated that shifting the methoxy group to the C-6 position, alongside moving the ethylamido side chain from C-3 to N-1, yields 1-(2-alkanamidoethyl)-6-methoxyindole derivatives that exhibit full agonist activity and affinity comparable to melatonin[3]. Further optimization at the C-2 position (e.g., introducing bromine or phenyl groups) significantly enhances binding affinity into the picomolar range, providing a new class of potent neuroprotective and sleep-modulating agents[3].

Oncology: Tubulin Inhibition and Vascular Disruption

The 6-methoxyindole scaffold is pivotal in the design of small-molecule tubulin inhibitors. Inspired by the vascular disrupting agent OXi8006, derivatives featuring a 6-methoxy group on the fused aryl ring and a 3-hydroxy-4-methoxy substitution on the pendant 2-aryl ring demonstrate potent inhibition of tubulin assembly[4]. These compounds bind to the colchicine site on β-tubulin, preventing microtubule polymerization. This destabilization leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cell lines[4].

Mechanism of action for 6-methoxyindole-based tubulin inhibitors.

Antimicrobial & Antiviral Efficacy

In the realm of infectious diseases, 6-methoxyindole analogs have shown favorable HIV-1 inhibitory potency (EC₅₀ = 4.8 nM), significantly outperforming their 5-methoxy and 4,6-dimethoxy counterparts[5]. Furthermore, 6-methoxy substituted indoles bearing N-phenethyl substituents on an imidazole ring exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values ≤ 0.25 µg/mL, notably without exhibiting significant cytotoxicity or hemolytic activity against human cells[6].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the quantitative biological data for key 6-methoxyindole derivatives across various therapeutic targets:

| Compound Class / Modification | Target / Disease Area | Key Biological Activity (IC₅₀ / EC₅₀ / MIC) | Reference |

| 1-(2-Alkanamidoethyl)-6-methoxyindole (C-2 Br/Phenyl) | Melatonin Receptors (MT1/MT2) | Picomolar affinity (Full Agonist) | [3] |

| OXi8006 Analogues (3-aroyl-6-methoxyindole) | β-Tubulin (Colchicine site) | Nanomolar inhibition of tubulin assembly | [4] |

| 6-Methoxyindole Glyoxamide Analogs | HIV-1 | EC₅₀ = 4.8 nM | [5] |

| 6-Methoxy-phenethyl-indole-imidazole | MRSA / C. neoformans | MIC ≤ 0.25 µg/mL | [6] |

| Benzodiazocine from 6-methoxytryptamine | SARS-CoV-2 | EC₅₀ = 162 - 350 nM | [7] |

Experimental Methodologies

The transition from in silico design to biological validation requires rigorous, self-validating protocols. Below are the standardized methodologies for synthesizing and evaluating 6-methoxyindole derivatives.

Synthesis Protocol: Fischer Indole Synthesis of 6-Methoxyindoles

Causality & Rationale: The Fischer indole synthesis is chosen for its robustness in constructing the indole nucleus from arylhydrazines and ketones[1]. Acid catalysis is strictly required to drive the tautomerization of the hydrazone to the enamine, a prerequisite for the critical[3,3]-sigmatropic rearrangement that forms the carbon-carbon bond of the indole core[1].

Step-by-Step Workflow:

-

Hydrazone Formation: Condense 3-methoxyphenylhydrazine with an enolizable ketone in absolute ethanol. (Note: 3-methoxyphenylhydrazine yields a mixture of 4- and 6-methoxyindoles due to cyclization at either ortho position; regioselective separation is required downstream).

-

Acid-Catalyzed Cyclization: Add a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., polyphosphoric acid) and heat the mixture to 90°C. Causality: The acid protonates the enamine, weakening the N-N bond to facilitate the[3,3]-sigmatropic shift[1].

-

Rearomatization & Aminal Cleavage: The intermediate undergoes intramolecular cyclization and subsequent loss of ammonia to form the aromatic 6-methoxyindole core[1].

-

Self-Validation (Regiochemical Confirmation): Purify the crude mixture via flash column chromatography. Confirm the regiochemistry (6-methoxy vs. 4-methoxy) using 2D ¹H-NMR (NOESY) to verify the spatial proximity of the methoxy singlet (~3.8 ppm) relative to the indole C-7 and C-5 protons[8].

Biological Validation: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To validate the mechanism of action for OXi8006 analogues, a cell-free tubulin polymerization assay is required. This isolates the direct interaction between the drug and β-tubulin, eliminating confounding cellular variables (e.g., efflux pumps or metabolic degradation)[4].

Step-by-Step Workflow:

-

Protein Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl₂) supplemented with 1 mM GTP. Causality: GTP and Mg²⁺ are essential cofactors for microtubule nucleation and elongation.

-

Compound Incubation: Add the 6-methoxyindole derivative (e.g., 10 µM final concentration) to the tubulin solution in a 96-well half-area plate. Include paclitaxel (stabilizer) and colchicine (inhibitor) as positive controls.

-

Kinetic Measurement: Monitor polymerization continuously by measuring absorbance at 340 nm or fluorescence (DAPI-based) at 37°C for 60 minutes.

-

Self-Validation & Data Analysis: Calculate the of the growth phase. A dose-dependent reduction in compared to the vehicle control, mirroring the colchicine positive control, validates the compound as a direct tubulin destabilizer[4].

Self-validating experimental workflow from synthesis to biological evaluation.

Conclusion

The 6-methoxyindole scaffold is far more than a simple structural variant of indole; it is a highly tunable pharmacophore that dictates lipophilicity, electronic distribution, and receptor-specific binding. Whether acting as a picomolar melatonin receptor agonist, a nanomolar tubulin inhibitor, or a potent anti-MRSA agent, the 6-methoxy substitution provides a critical vector for drug discovery. Future development should focus on leveraging this moiety in targeted protein degraders (PROTACs) and advanced antiviral therapies.

References

-

Title: 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

-

Title: Indole – a promising pharmacophore in recent antiviral drug discovery. Source: PMC - NIH (RSC Advances) URL: [Link]

-

Title: Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Source: PMC - NIH (Molecules) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 3189-13-7: 6-Methoxyindole | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. netascientific.com [netascientific.com]

Executive Summary: The Privileged Nature of the Indole-2-Carbonitrile Scaffold

An In-Depth Technical Guide to the Pharmacological Potential and Synthetic Workflows of Indole-2-Carbonitrile Derivatives

In modern drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" capable of binding to multiple biological targets with high affinity. However, the specific functionalization at the C2 position with a cyano group—yielding 1H-indole-2-carbonitrile —fundamentally alters the electronic and steric landscape of the molecule. The strong electron-withdrawing nature of the nitrile group lowers the pKa of the indole N-H, enhancing its capacity to act as a hydrogen bond donor in tight protein pockets. Furthermore, the cyano group serves as a highly versatile synthetic handle, enabling domino cyclizations to form complex, biologically active polycycles such as pyrazino[1,2-a]indoles[1].

This technical guide explores the mechanistic rationale behind targeting specific enzymatic and protein-protein interaction (PPI) pathways using indole-2-carbonitrile derivatives, supported by self-validating experimental protocols and quantitative pharmacological data.

Mechanistic Landscape of Therapeutic Targets

Protein-Protein Interactions: Menin-MLL in Acute Leukemias

The interaction between the tumor suppressor protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in 5–10% of acute leukemias in adults and ~70% in infants[2]. Indole-2-carbonitrile derivatives have emerged as highly potent, orally bioavailable inhibitors of this PPI.

-

Mechanism of Action: Compounds such as MI-463 and MI-574 utilize the indole-2-carbonitrile core to anchor deeply into the central cavity of Menin. The indole ring engages in extensive π−π stacking with aromatic residues in the binding pocket, while the cyano group forms critical, directional hydrogen bonds.

-

Causality: By competitively binding to Menin ( Kd≈24 nM), these derivatives physically displace the MLL fusion protein. This disruption downregulates the transcription of downstream leukemogenic genes (e.g., HOXA9 and MEIS1), forcing the leukemia cells into terminal differentiation and apoptosis[2].

Mechanism of action for indole-2-carbonitrile derivatives disrupting the Menin-MLL complex.

Inflammatory Pathways: Cyclooxygenase-2 (COX-2) Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to gastrointestinal toxicity. Indole-2-carbonitrile derivatives, specifically those substituted at the C3 position with arylthio or aryloxy groups (e.g., 3-(2,4-difluoro-phenylsulfanyl)-6-methanesulfonyl-1H-indole-2-carbonitrile), exhibit profound selectivity for COX-2[3].

-

Mechanism of Action: The COX-2 active site features a side pocket (absent in COX-1) created by the substitution of Ile523 with the smaller Val523. The bulky C6-methanesulfonyl and C3-arylthio groups of the indole-2-carbonitrile scaffold are sterically accommodated exclusively by this COX-2 side pocket, ensuring selective inhibition of prostaglandin synthesis at inflammatory loci without disrupting gastric mucosal protection[4].

Kinase Inhibition: CK2 and PIM Kinases

Casein kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are overexpressed in various malignancies, driving cell survival and proliferation.

-

Mechanism of Action: Pyrazino[1,2-a]indoles—synthesized directly via domino cyclization of N-propargyl indole-2-carbonitriles—act as potent ATP-competitive inhibitors. The planar tricyclic system mimics the adenine ring of ATP, inserting into the hinge region of the kinase, while the functional groups extending from the pyrazine ring interact with the unique activation loops of CK2 and PIM kinases[1].

Quantitative Target Affinity Summary

To facilitate rapid comparison, the following table summarizes the binding affinities and inhibitory concentrations of key indole-2-carbonitrile derivatives across their primary therapeutic targets.

| Target Class | Specific Target | Representative Compound | Binding Affinity ( Kd ) | Inhibitory Activity ( IC50 ) | Primary Indication |

| PPI | Menin-MLL | MI-574 | 24 nM | 31 nM | Acute Leukemias (AML/ALL) |

| Enzyme | COX-2 | Compound 301 (C3-arylthio) | N/A | < 0.1 µM (Highly Selective) | Inflammation / Pain |

| Kinase | CK2 / PIM1 | Pyrazino[1,2-a]indole analog | N/A | 0.5 - 2.0 µM | Solid Tumors / Lymphoma |

| Enzyme | sPLA2 (Group IIA) | Carbocyclic[g]indole analog | N/A | 10 nM | Inflammatory Diseases |

Experimental Workflows & Self-Validating Protocols

Chemodivergent Synthesis of Pyrazino[1,2-a]indoles

The synthesis of kinase-targeting pyrazino[1,2-a]indoles relies on the precise control of reaction conditions to dictate the chemoselectivity of nitrogen nucleophiles attacking the N-propargyl intermediate[1].

Step-by-Step Methodology:

-

N-Propargylation: Dissolve 1H-indole-2-carbonitrile (1.0 equiv) in anhydrous DMF. Add K2CO3 (1.1 equiv) and stir for 10 minutes at room temperature.

-

Causality: K2CO3 is chosen as a mild base; it is strong enough to deprotonate the acidic indole N-H (pKa ~15, lowered by the C2-cyano group) but weak enough to prevent the hydrolysis of the nitrile group.

-

-

Alkylation: Add propargyl bromide (1.1 equiv) dropwise. Heat the mixture to 70 °C for 3 hours. Quench with water and extract with ethyl acetate to isolate N-(propargyl)indole-2-carbonitrile.

-

Domino Cyclization (Self-Validating Step): In a dry flask under argon, combine the N-propargyl intermediate (1.0 equiv) and aniline (1.5 equiv) in THF. Add Lithium hexamethyldisilazide (LiHMDS) (2.0 equiv) and reflux for 8–15 hours.

-

Causality: LiHMDS acts as a strong, non-nucleophilic base. It promotes the critical alkyne-allene isomerization. The elevated temperature (reflux) provides the thermodynamic energy required for the subsequent intramolecular nucleophilic attack of the imine onto the allene, forming the pyrazino[1,2-a]indole core.

-

Validation: If the reaction is kept at -15 °C, only the acyclic alkyne hydroamination product forms. Temperature control acts as a self-validating switch for the reaction pathway.

-

Chemodivergent synthesis of pyrazino[1,2-a]indoles from 1H-indole-2-carbonitrile.

Self-Validating Menin-MLL Fluorescence Polarization (FP) Assay

To validate the PPI disruption capabilities of synthesized indole-2-carbonitrile derivatives, a competitive FP assay is employed[2].

Protocol:

-

Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 0.01% Triton X-100 to prevent non-specific protein aggregation.

-

Complex Formation: Incubate 50 nM recombinant Menin protein with 10 nM FITC-labeled MLL peptide (FITC-MLL) in a 384-well black microplate.

-

Compound Addition: Add the indole-2-carbonitrile test compound (e.g., MI-574) in a 10-point dose-response dilution series (from 10 µM to 0.5 nM).

-

Incubation & Reading: Incubate in the dark for 1 hour at room temperature to reach thermodynamic equilibrium. Measure fluorescence polarization (excitation 485 nm, emission 535 nm).

-

System Validation:

-

Positive Control: Use a known high-affinity inhibitor (e.g., MI-2).

-

Negative Control: DMSO vehicle only.

-

Causality & Validation: When the FITC-MLL peptide is bound to the massive Menin protein, its rotational correlation time is slow, resulting in high millipolarization (mP). If the indole derivative successfully outcompetes the peptide, the small FITC-MLL peptide is released into solution, tumbling rapidly and causing a proportional drop in mP. A dose-dependent decrease in mP strictly validates the competitive binding mechanism.

-

References

-

Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles: Alkyne Hydroamination or Domino Cyclizations. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. Journal of Medicinal Chemistry - OSTI.gov.[Link]

- Indole derivatives as cox ii inhibitors.

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules - PMC / MDPI.[Link]

Sources

Discovery, Synthesis, and Functionalization of 6-Methoxy-1H-indole-2-carbonitrile: A Technical Whitepaper

Executive Summary

6-Methoxy-1H-indole-2-carbonitrile (CAS: 1415047-63-0) is a highly specialized bicyclic heteroaromatic compound that serves a dual purpose in modern medicinal chemistry: it acts as a potent pharmacophore for epigenetic target inhibition and as a versatile building block for the combinatorial synthesis of polysubstituted indoles.

This whitepaper provides an in-depth analysis of the compound’s historical discovery in the context of Menin-MLL protein-protein interaction inhibitors[1], its physicochemical properties[2], and the causal logic behind its synthesis and downstream functionalization via palladium-catalyzed cross-coupling[3].

Historical Context & Structural Rationale in Drug Discovery

The discovery and optimization of 6-methoxy-1H-indole-2-carbonitrile derivatives gained significant traction during the development of small-molecule inhibitors targeting the Menin-MLL (Mixed Lineage Leukemia) interaction. The Menin-MLL complex is a critical epigenetic driver in acute leukemias.

During structure-activity relationship (SAR) optimization, researchers analyzed the crystal structure of the Menin-inhibitor complex and identified that the C6 position of the indole core is oriented toward a partly solvent-exposed region of the binding pocket[1].

Causality of the C6-Methoxy Substitution: Introducing a methoxy group at the 6-position (yielding the 6-methoxy-indole core) provided a ~1.5-fold improvement in inhibitory activity over unsubstituted leads. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming an intramolecular hydrogen bond with adjacent functional moieties (such as piperidine rings in advanced analogs like MI-336). This intramolecular tethering locks the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to Menin[1].

Diagram 1: Structural rationale for C6-methoxy substitution in Menin-MLL inhibitors.

Physicochemical and Spectroscopic Profiling

To ensure rigorous analytical validation during synthesis, the quantitative and spectroscopic data for 6-methoxy-1H-indole-2-carbonitrile and its key intermediates are summarized below. The compound typically presents as a yellow solid[3].

Table 1: Quantitative & Spectroscopic Data

| Property / Analysis | Data / Value |

| CAS Number | 1415047-63-0[2] |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Yellow solid[3] |

| ¹H NMR (300 MHz, CDCl₃) | δ = 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) ppm[3]. |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 159.7, 138.2, 122.9, 120.6, 114.9, 114.8, 113.4, 104.8, 93.8, 55.7 ppm[3]. |

Synthetic Methodologies and Self-Validating Protocols

The primary route to access 6-methoxy-1H-indole-2-carbonitrile involves the dehydration of 6-methoxy-1H-indole-2-carboxamide. Alternatively, palladium-catalyzed aromatization of 2-gem-dihalovinylanilines can be employed[4], but the dehydration route remains the most scalable[3].

Protocol 1: Dehydration of Carboxamide via POCl₃

Objective: Convert the C2-carboxamide into a C2-carbonitrile while preserving the electron-rich methoxy-indole core.

-

Preparation: Dissolve 6-methoxy-1H-indole-2-carboxamide (1.0 equiv) in anhydrous CHCl₃.

-

Causality: Anhydrous conditions are strictly required. Trace water will aggressively hydrolyze the POCl₃ reagent into phosphoric and hydrochloric acids, destroying the reagent and potentially degrading the starting material.

-

-

Activation: Add Phosphorus oxychloride (POCl₃, 4.0 equiv) dropwise at room temperature.

-

Causality: POCl₃ is highly electrophilic. It attacks the carbonyl oxygen of the amide, forming a highly reactive dichlorophosphinyl leaving group.

-

-

Elimination: Heat the reaction mixture to reflux for 3 hours.

-

Causality: Thermal energy overcomes the activation barrier for the E2-like elimination of the leaving group, forming the C≡N triple bond. Reaction progress must be monitored by TLC (Hexanes/EtOAc) until the polar amide spot completely disappears.

-

-

Quenching & Workup: Cool to room temperature and carefully pour the mixture into crushed ice. Neutralize slowly with saturated aqueous NaHCO₃.

-

Causality: Ice prevents a violent exothermic reaction. NaHCO₃ safely hydrolyzes unreacted POCl₃ into water-soluble phosphate salts without hydrolyzing the newly formed, base-stable nitrile.

-

-

Isolation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate. Purify via flash column chromatography to yield 6-methoxy-1H-indole-2-carbonitrile as a yellow solid (77% yield)[3].

Downstream Functionalization: The Cross-Coupling Workflow

The 2-cyanoindole unit is an exceptional building block for synthesizing complex polycycles. To utilize 6-methoxy-1H-indole-2-carbonitrile in combinatorial chemistry, it must first be functionalized with a halide leaving group, typically at the C3 position, to enable Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3].

Diagram 2: Synthetic workflow from carboxamide to highly functionalized cross-coupling derivatives.

Protocol 2: Electrophilic C3-Iodination

Objective: Install an iodine atom at the C3 position to act as an oxidative addition handle for Pd-catalysis.

-

Deprotonation: To a solution of 6-methoxy-1H-indole-2-carbonitrile (1.0 equiv) in DMF (10 mL), add KOH (3.6 equiv) in small portions. Stir for 30 min at room temperature.

-

Causality: KOH deprotonates the indole N-H. The resulting indolyl anion significantly increases the electron density at the C3 position via enamine resonance, making it highly nucleophilic.

-

-

Halogenation: Add a solution of Iodine (I₂, 1.0 equiv) in DMF dropwise at 0 °C.

-

Causality: The reaction is highly exothermic. Maintaining 0 °C during addition prevents oxidative degradation of the electron-rich indole and suppresses unwanted poly-halogenation.

-

-

Reaction & Quench: Stir for 4 hours at room temperature. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Na₂S₂O₃ acts as a reducing agent, converting any unreacted, highly reactive I₂ into inert, water-soluble iodide (I⁻) salts. This decolorizes the solution and prevents contamination of the final product.

-

-

Isolation: Extract with ethyl acetate, wash with brine to remove DMF, dry, and concentrate to afford 3-iodo-6-methoxy-1H-indole-2-carbonitrile as a white solid (81% yield)[3].

Table 2: Yields of Downstream Derivatives

| Compound | Transformation | Yield | Reference |

| 6-Methoxy-1H-indole-2-carbonitrile | Dehydration of Carboxamide | 77% | [3] |

| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | C3-Electrophilic Iodination | 81% | [3] |

| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | N-Benzylation | 92% | [3] |

These iodinated intermediates are subsequently subjected to Suzuki-Miyaura (using boronic acids) or Sonogashira (using terminal alkynes) couplings, proving the 6-methoxy-1H-indole-2-carbonitrile scaffold to be an indispensable node in the synthesis of biologically active polycycles.

References

- Hrizi, A., et al. (2021).Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. PMC.

- Amazon AWS Documentation.Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines.

- Borkin, D., et al. (2016).Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. OSTI.

- MolCore.1092350-96-3 | 6-Hydroxy-1H-indole-2-carbonitrile (Related Products).

Sources

6-Methoxy-1H-indole-2-carbonitrile: A Privileged Building Block in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the indole nucleus remains one of the most versatile and influential heterocyclic scaffolds, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Among its functionalized derivatives, 6-Methoxy-1H-indole-2-carbonitrile has emerged as a highly valuable building block. By combining the electron-modulating properties of a C6-methoxy group with the synthetic versatility of a C2-carbonitrile, this molecule offers medicinal chemists a unique platform for late-stage diversification and targeted pharmacophore design[2]. This technical guide explores the structural rationale, target interactions, and self-validating synthetic protocols associated with this critical intermediate.

Structural and Electronic Rationale (Pharmacophore Analysis)

The success of the indole core in drug discovery is driven by its aromatic stability, favorable overlap with protein binding pockets, and capacity for hydrogen bonding[1]. The specific substitution pattern of 6-methoxy-1H-indole-2-carbonitrile provides distinct advantages:

-

C2-Carbonitrile Group: The cyano group is a strong electron-withdrawing moiety that lowers the pKa of the N1-proton, altering the molecule's hydrogen-bond donor capacity. Furthermore, it serves as an essential synthetic handle, readily convertible into amidines, primary amines, carboxylic acids, or bioisosteric tetrazoles[2].

-

C6-Methoxy Group: Positioned on the benzene ring of the indole core, the methoxy group acts as an electron-donating group via resonance, enriching the electron density of the pyrrole ring (specifically at C3). In biological targets, it provides steric bulk and acts as a potent hydrogen-bond acceptor, often engaging with solvent-exposed regions or specific polar residues in binding pockets[3].

-

C3-Nucleophilic Site: The combination of the electron-rich indole core and the C6-methoxy group makes the C3 position highly nucleophilic. This allows for rapid electrophilic halogenation, setting the stage for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)[2].

Pharmacophore logic and functionalization vectors of 6-Methoxy-1H-indole-2-carbonitrile.

Target Interaction Case Study: Menin-MLL Inhibitors

The utility of this scaffold is perfectly illustrated in the development of inhibitors targeting the protein-protein interaction between Menin and MLL (mixed lineage leukemia) fusion proteins. X-ray crystallographic studies reveal that the indole nitrogen forms a direct hydrogen bond with the side chain of Glu363 on menin. Simultaneously, the 2-cyanoindole ring extends to form a critical hydrogen bond with Trp341, while the 6-methoxy group provides additional intramolecular and intermolecular stabilizing interactions, significantly improving the compound's inhibitory activity over unsubstituted analogs[3].

Synthetic Methodologies and Late-Stage Functionalization

To leverage 6-methoxy-1H-indole-2-carbonitrile in drug discovery, robust and scalable synthetic routes are required. The most reliable approach begins with the commercially available 6-methoxy-1H-indole-2-carboxylic acid[4], converting it through an amide intermediate to the target nitrile, followed by late-stage functionalization at the C3 position[2].

Step-by-step synthetic workflow and late-stage functionalization of the indole core.

Protocol 1: Synthesis of 6-Methoxy-1H-indole-2-carbonitrile

-

Objective: Dehydration of 6-methoxy-1H-indole-2-carboxamide to the corresponding nitrile.

-

Procedure: Suspend 6-methoxy-1H-indole-2-carboxamide (1 equiv.) in dry CHCl₃. Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise at room temperature. Heat the mixture to reflux for 3 hours. Cool to room temperature, carefully quench with ice water, and neutralize with saturated NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo to yield a yellow solid[2].

-

Causality of Experimental Choice: POCl₃ is selected over harsher thermal dehydrating agents (like P₂O₅) because it cleanly activates the amide carbonyl oxygen, forming a highly reactive phosphorodichloridate intermediate. This intermediate undergoes rapid E2-like elimination, preserving the electron-rich methoxyindole core from degradation[2].

-

Self-Validating System:

-

Visual: The heterogeneous amide suspension becomes a homogeneous solution upon complete conversion.

-

Analytical: TLC will show the complete disappearance of the highly polar amide spot. In ¹H NMR (CDCl₃), the reaction is validated by the complete disappearance of the two broad singlet amide protons (NH₂) and the retention of the C3-H proton at δ 7.13 ppm[2].

-

Protocol 2: Electrophilic C3-Iodination for Cross-Coupling

-

Objective: Activate the C3 position to create a handle for Pd-catalyzed molecular diversity.

-

Procedure: Dissolve 6-methoxy-1H-indole-2-carbonitrile in DMF. Add KOH (2.5 equiv.) and stir for 15 minutes. Add iodine (I₂, 1.2 equiv.) portion-wise. Stir at room temperature for 2 hours. Pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and ice[2].

-

Causality of Experimental Choice: The C3 position of the indole is naturally nucleophilic due to the enamine-like character of the pyrrole ring. The addition of KOH deprotonates the indole N-H, generating an indolyl anion. This dramatically increases the electron density at C3, facilitating instantaneous and regioselective electrophilic attack by iodine[2].

-

Self-Validating System:

-

Visual: The dark purple color of I₂ rapidly dissipates as it is consumed. Upon pouring into Na₂S₂O₃/ice water, the product (3-iodo-6-methoxy-1H-indole-2-carbonitrile) spontaneously precipitates as a white solid, allowing for isolation via simple vacuum filtration[2].

-

Analytical: ¹H NMR validation is absolute—the sharp singlet of the C3-H proton (δ 7.13 ppm) completely disappears, confirming quantitative regioselective iodination[2].

-

Quantitative Data & Physicochemical Profiling

The structural modifications on the indole core drastically affect both the physicochemical properties and the synthetic yields during late-stage functionalization. Below is a summary of the quantitative data driving the use of this scaffold.

Table 1: Physicochemical Profile of 6-Methoxy-1H-indole-2-carbonitrile

| Property | Value | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₈N₂O | Small molecular footprint, ideal for fragment-based drug design. |

| Molecular Weight | 172.18 g/mol | Leaves ample mass budget (<500 Da) for late-stage functionalization. |

| H-Bond Donors | 1 (Indole NH) | Capable of engaging critical target residues (e.g., Glu363)[3]. |

| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | Provides dual vectors for interacting with solvent or polar pockets. |

| Topological Polar Surface Area | ~48.8 Ų | Excellent membrane permeability profile; suitable for oral bioavailability. |

Table 2: Synthetic Yields of Key C3-Functionalized Intermediates[2]

| Compound ID | Substitution Pattern | Isolated Yield (%) | Physical Appearance |

| 3c | 6-Methoxy-1H-indole-2-carbonitrile | 77% | Yellow solid |

| 6c | 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | 81% | White solid |

| 7c | 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | 92% | White solid |

Note: The high yield of the N-benzylated derivative (7c) demonstrates that protecting the N1-position prior to cross-coupling reactions (like Sonogashira or Suzuki-Miyaura) is highly efficient and prevents catalyst poisoning or unwanted N-arylation[2].

Conclusion

6-Methoxy-1H-indole-2-carbonitrile stands as a highly privileged scaffold in the medicinal chemist's toolkit. Its unique combination of electronic modulation (via the C6-methoxy group) and synthetic versatility (via the C2-carbonitrile and nucleophilic C3 position) allows for the rapid generation of complex, biologically active libraries[2][5]. By employing self-validating, high-yielding synthetic protocols, researchers can efficiently leverage this building block to discover next-generation therapeutics targeting critical protein-protein interactions and cellular pathways.

References

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. nih.gov. 2

-

Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. osti.gov. 3

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). mdpi.com. 5

-

Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. tandfonline.com. 1

-

6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem. nih.gov. 4

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Review of synthesis methods for functionalized indoles

An In-Depth Technical Guide to the Synthesis of Functionalized Indoles

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, natural products, and materials science, making the development of efficient and selective synthetic methodologies a paramount objective in modern organic chemistry.[1] This guide provides a comprehensive review of both classical and contemporary methods for the synthesis of functionalized indoles. We will delve into the mechanistic underpinnings of seminal named reactions that construct the indole core, such as the Fischer, Reissert, and Gassman syntheses. Furthermore, we will explore the forefront of indole functionalization, including transition-metal-catalyzed C-H activation, photoredox catalysis, and enantioselective approaches that offer unprecedented control over molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and protocol execution.

The Enduring Importance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most ubiquitous heterocycles in nature and medicine.[1][2] Its derivatives are found in a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin and hormones such as melatonin.[2] This structural motif is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug Indomethacin, the antimigraine agent Sumatriptan, and various anti-cancer agents.[3][4] The continued discovery of indole-containing bioactive molecules perpetually fuels the quest for novel, efficient, and selective synthetic strategies.[5][6] These strategies can be broadly categorized into two main approaches: the de novo construction of the indole core and the direct functionalization of a pre-existing indole ring.

Classical Strategies for Indole Core Construction

For over a century, a set of powerful named reactions has formed the bedrock of indole synthesis. These methods assemble the bicyclic indole structure from acyclic or monocyclic precursors. Understanding the mechanism and scope of these reactions is essential for any chemist working in this field.

The Fischer Indole Synthesis: The Cornerstone Reaction

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely utilized method for indole synthesis.[4][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8][9]

Mechanism and Causality: The reaction is initiated by the formation of an arylhydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form.[10] This crucial step is followed by the key transformation: an irreversible[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) that cleaves the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[2][9] The resulting di-imine intermediate then rapidly rearomatizes. Subsequent intramolecular cyclization forms an aminal, which eliminates a molecule of ammonia under the acidic conditions to generate the final aromatic indole product.[7]

The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[4][7] The acid facilitates both the tautomerization and the final ammonia elimination steps. The reaction often requires heat to overcome the activation energy of the sigmatropic rearrangement.[4] A significant limitation is that the ketone or aldehyde must have at least two α-hydrogens to form the necessary enamine intermediate.[8]

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [10]

-

Hydrazone Formation: A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath to yield acetophenone phenylhydrazone.

-

Catalyst Preparation: Anhydrous zinc chloride (10 g) is melted in a porcelain dish and allowed to cool in a desiccator. It is then quickly pulverized.

-

Cyclization: The pulverized zinc chloride is transferred to a 250 mL beaker, and the prepared acetophenone phenylhydrazone (5.0 g, 0.024 mol) is added. The mixture is stirred with a thermometer and heated in an oil bath to 170 °C.

-

Reaction Progression: The mass becomes liquid after 3-4 minutes, and the evolution of white fumes indicates the elimination of ammonia. The beaker is removed from the bath, and stirring is continued for 5 minutes.

-

Workup: The hot reaction mixture is poured into a beaker containing 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

-

Isolation and Purification: The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol to yield the pure product (typically 72-80%).

The Reissert Indole Synthesis

The Reissert synthesis is a robust method that begins with an o-nitrotoluene and diethyl oxalate.[11][12] It is particularly useful for preparing indole-2-carboxylic acids.

Mechanism and Causality: The reaction proceeds in two main stages. First, the o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide.[11][13] This base-catalyzed condensation occurs at the methyl group, which is activated by the electron-withdrawing nitro group, to form an ethyl o-nitrophenylpyruvate.[12] The second stage is a reductive cyclization of this pyruvate intermediate. Classic conditions use reducing agents like zinc in acetic acid or ferrous sulfate, which selectively reduce the nitro group to an amine.[11][14] The newly formed aniline then undergoes spontaneous intramolecular cyclization with the adjacent ketone to form a hydroxyl-indolenine, which quickly dehydrates to yield the stable indole-2-carboxylic acid.[14] This acid can then be decarboxylated by heating to afford the corresponding 2-unsubstituted indole if desired.[11]

Caption: One-pot reaction cascade of the Gassman indole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate [15](Note: This protocol involves an initial step to prepare the required thioether and a final Raney Nickel desulfurization step, illustrating the full utility of the Gassman method.)

-

Preparation of Methylthio-2-propanone: Sodium methoxide (108 g, 2.0 mol) is dissolved in anhydrous methanol (700 mL) at 5 °C. Methanethiol (130 mL, 2.2 mol) is added, followed by chloroacetone (185 g, 2.0 mol). The mixture is stirred overnight at room temperature. After filtration and removal of methanol under reduced pressure, the product is distilled.

-

N-Chlorination: In a flask protected from light, ethyl 4-aminobenzoate (16.5 g, 0.1 mol) is dissolved in dichloromethane (500 mL) and cooled to -70 °C. A solution of tert-butyl hypochlorite (11.4 g, 0.105 mol) in dichloromethane is added dropwise over 30 minutes.

-

Salt Formation and Rearrangement: A solution of methylthio-2-propanone (10.4 g, 0.1 mol) in dichloromethane is added dropwise at -70 °C. The mixture is stirred for 1.5 hours. Triethylamine (15.2 g, 0.15 mol) is added, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated to give the crude 3-methylthioindole.

-

Desulfurization: The crude product is dissolved in ethanol, and a slurry of Raney nickel is added. The mixture is refluxed for 1 hour. The catalyst is filtered off, and the solvent is evaporated to yield the final product, ethyl 2-methyl-1H-indole-5-carboxylate.

Modern Classics: The Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction builds 2,3-disubstituted indoles from o-haloanilines and internal alkynes. [16][17][18]It is prized for its mild conditions and broad functional group tolerance. [16] Mechanism and Causality: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the o-iodo- or o-bromoaniline, forming an arylpalladium(II) complex. [16][17]The alkyne then coordinates to this complex and undergoes a regioselective migratory insertion into the aryl-palladium bond. This is a critical step that determines the final substitution pattern. The resulting vinylic palladium intermediate then undergoes an intramolecular aminopalladation, where the aniline nitrogen attacks the palladium-bound carbon, forming a six-membered palladacycle. The cycle is closed by reductive elimination, which forms the indole's pyrrole ring and regenerates the Pd(0) catalyst. A base is required to neutralize the HX produced during the cyclization. [17]The reactivity of the haloaniline follows the expected trend for oxidative addition: I > Br >> Cl. [16]

Caption: Catalytic cycle for the Larock indole synthesis.

Modern Frontiers: Direct Functionalization of the Indole Core

While classical methods build the indole scaffold, a major focus of modern research is the direct functionalization of an existing indole ring via C-H activation. [3][19]This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

Regioselectivity in Indole C-H Functionalization

The indole ring has several C-H bonds with different reactivities. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. [20]If C3 is blocked, functionalization often occurs at C2. The C-H bonds on the benzenoid ring (C4-C7) are significantly less reactive. [21][22]Overcoming this inherent reactivity to achieve selective functionalization at a desired position is a central challenge. [23] C4-C7 Functionalization: Achieving functionalization on the benzene ring typically requires transition-metal catalysis and often the use of a directing group on the indole nitrogen. [21][23]This directing group coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond (usually C7 or C2) and enabling site-selective activation. [23]For instance, bulky silyl or phosphinoyl directing groups can steer functionalization to the C7 position. [21][23]Recent advances have even demonstrated methods for selective C5 and C6 functionalization. [21][24]

Enabling Technologies in Indole Synthesis

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. [25]This technology enables a wide range of indole functionalizations, including alkylations, acylations, and cyclizations that are complementary to traditional ionic pathways. [26][27][28]For example, a photo-excited catalyst can reduce an alkyl halide to generate an alkyl radical, which then adds to the electron-rich indole ring. [26][28]This strategy has facilitated access to complex indole alkaloids. [25] Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for many indole syntheses. [2][29]Reactions that are highly exothermic or involve hazardous intermediates, such as the Fischer indole synthesis, can be performed with much greater control in a flow reactor. [30][31]Precise control over temperature and residence time can improve yields and minimize the formation of byproducts. [32] Enantioselective Synthesis: The development of catalytic asymmetric methods to synthesize chiral indole derivatives is of utmost importance for the pharmaceutical industry. [33][34]Chiral catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have been employed to control the stereochemistry of indole-forming or indole-functionalizing reactions, providing access to enantioenriched products. [35][36][37]

Comparative Summary of Classical Synthesis Methods

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Gassman Indole Synthesis | Larock Indole Synthesis |

| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes, Diethyl oxalate | Anilines, α-Thioether ketones | o-Haloanilines, Internal alkynes |

| Key Transformation | -[2][2]Sigmatropic Rearrangement | Reductive Cyclization | -[2][8]Sigmatropic Rearrangement | Pd-catalyzed Heteroannulation |

| Typical Conditions | Acidic (Brønsted or Lewis), Heat | Basic condensation, then acidic reduction | One-pot, low temp then room temp | Pd(0) catalyst, Base, Mild heat |

| Advantages | Widely applicable, simple starting materials | Good for indole-2-carboxylic acids | One-pot, good for 3-H-indoles after desulfurization | Excellent functional group tolerance, mild conditions |

| Limitations | Requires enolizable carbonyl, harsh conditions | Multi-step, limited substitution patterns | Fails with electron-rich anilines | Requires specific o-haloanilines and internal alkynes |

Conclusion and Future Outlook

The synthesis of functionalized indoles has evolved dramatically from its classical roots. While seminal reactions like the Fischer synthesis remain indispensable, the field is increasingly driven by the principles of efficiency and sustainability. The rise of transition-metal-catalyzed C-H functionalization has revolutionized the way chemists approach the modification of the indole core, providing access to previously challenging substitution patterns with high selectivity. [5][19]Looking forward, the integration of enabling technologies such as photoredox catalysis and continuous flow processing will continue to push the boundaries of what is possible. [29][38]The development of novel catalytic systems that can achieve site-selective C-H functionalization without the need for directing groups and the expansion of enantioselective methodologies will be the next frontiers in this vibrant and critically important area of chemical synthesis.

References

- Chen, X., Liu, S.-D., Cheng, L., Liu, L., & Li, C.-J. (n.d.). C-H FUNCTIONALIZATION OF INDOLES AND OXINDOLES THROUGH CDC REACTIONS.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.

- (2026, January 21). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds.

- (2017, July 11). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis. ACS Publications.

- (2022, January 3). Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. Who we serve.

- (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.

- Recent advances in functionalization of indoles. (n.d.). ResearchGate.

- (2015, May 22). Indole Functionalization via Photoredox Gold Catalysis | Organic Letters. ACS Publications.

- Larock indole synthesis. (n.d.). Grokipedia.

- (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.

- Larock indole synthesis. (n.d.). Wikipedia.

- Miller, S. J., & Wilson, R. M. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC.

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.

- (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (n.d.). Yong Qin Lab.

- Reissert indole synthesis. (n.d.). Wikipedia.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Gassman indole synthesis. (n.d.). Wikipedia.

- Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (n.d.). RSC Publishing.

- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. (n.d.). Chemical Communications (RSC Publishing).

- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (n.d.).

- (2017, July 31). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.

- (2019, July 17). Heumann Indole Flow Chemistry Process. ACS Publications - American Chemical Society.

- (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing.

- (2006, June 7). Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. ACS Publications.

- (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International.

- Synthesis and Chemistry of Indole. (n.d.).

- (2025, September 8). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals | Organic Letters. ACS Publications.

- (2020, September 14). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. RSC Publishing.

- Douglas, J. J. (n.d.). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC - NIH.

- (2025, April 29). Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions | Organic Letters. ACS Publications - ACS.org.

- (n.d.). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. ResearchGate.

- (2025, October 15). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate.

- Fischer indole synthesis under flow conditions. (n.d.). ResearchGate.

- Ghosal, A. (2023, January 19). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices.

- Reissert indole synthesis. (n.d.). chemeurope.com.

- Larock Indole Synthesis. (n.d.). SynArchive.

- Gassman indole synthesis. (n.d.). SynArchive.

- Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

- Gassman indole synthesis | Request PDF. (n.d.). ResearchGate.

- comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). (n.d.). Benchchem.

- (2021, May 6). (PDF) Gassman Indole Synthesis. ResearchGate.

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25).

- (PDF) Reissert Indole Synthesis. (n.d.). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. testbook.com [testbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Reissert_indole_synthesis [chemeurope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. bhu.ac.in [bhu.ac.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 24. news-medical.net [news-medical.net]

- 25. Review: Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - Representative Research - Yong Qin Lab [scu-yongqingroup.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]